N,N-dimethylformamide;sulfur trioxide
Description
Significance of Sulfur Trioxide Complexes in Contemporary Chemical Synthesis
Sulfur trioxide (SO3) is a potent Lewis acid and a key precursor for introducing sulfate (B86663) and sulfonate groups into organic compounds. nih.gov However, its high reactivity can lead to undesirable side reactions and charring of organic substrates. google.com To temper this reactivity, SO3 is often complexed with Lewis bases such as pyridine (B92270), trimethylamine (B31210), or N,N-dimethylformamide. nih.govontosight.ai These complexes serve as stabilized carriers of sulfur trioxide, allowing for more controlled and selective sulfation and sulfonation reactions. google.comlifechempharma.com
The formation of these adducts enhances the electrophilic character of the sulfur atom while mitigating the harshness of the reaction conditions. ontosight.ai This controlled reactivity is crucial in the synthesis of a wide array of biologically active molecules and materials, including pharmaceuticals, carbohydrates, steroids, and polymers. chemimpex.comnih.govontosight.ai For instance, the introduction of sulfate groups can significantly alter the biological properties of a molecule, a strategy often employed in drug development. nih.gov The use of sulfur trioxide complexes, therefore, represents a cornerstone of modern organic synthesis, providing a versatile toolkit for chemists to modify complex molecules with precision. ontosight.ailifechempharma.com
Historical Development and Current Research Landscape of N,N-Dimethylformamide-Sulfur Trioxide Complex
The use of sulfur trioxide complexes as sulfating agents has been a subject of study for many decades. While the pyridine-sulfur trioxide (Py-SO3) complex has been traditionally one of the most commonly used reagents, researchers have sought alternatives to overcome some of its limitations, such as difficulties in work-up and potential for pyridine contamination. nih.govrsc.orgresearchgate.net The N,N-dimethylformamide-sulfur trioxide complex emerged as a valuable alternative, demonstrating superior performance in certain applications.
Early work established the preparation of the DMF-SO3 complex, which can be synthesized by adding sulfur trioxide to cold, anhydrous DMF. google.com This process yields white, needle-like crystals of the complex. prepchem.com Subsequent research has focused on exploring its applications and comparing its efficacy to other sulfur trioxide adducts. For example, studies have shown that the DMF-SO3 complex is more suitable for the sulfation of tyrosine residues in peptides than the pyridine complex, offering better yields and an easier work-up process. rsc.orgnih.gov
The current research landscape continues to explore the utility of the DMF-SO3 complex in various synthetic transformations. Its application in the sulfation of polysaccharides and polyphenolic flavonoids is an active area of investigation. nih.gov Researchers are also exploring its use in the synthesis of sulfated xylooligosaccharides, which have potential therapeutic applications. nih.govresearchgate.net Furthermore, the complex is utilized in the production of sulfonated polymers, which are important materials in the electronics industry due to their enhanced thermal stability and conductivity. chemimpex.com The ongoing research underscores the continued importance of the DMF-SO3 complex as a versatile and efficient reagent in both academic and industrial settings.
Scope and Academic Research Focus of the Outline
This article provides a focused examination of the N,N-dimethylformamide-sulfur trioxide complex, adhering strictly to its chemical properties, synthesis, and applications in organic chemistry. The scope is centered on the scientific and technical aspects of this specific chemical entity. The content will delve into the significance of sulfur trioxide complexes in chemical synthesis, the historical context and recent advancements concerning the DMF-SO3 complex, and its specific roles as a sulfonating and sulfating agent. The information presented is based on established chemical literature and research findings.
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethylformamide;sulfur trioxide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.O3S/c1-4(2)3-5;1-4(2)3/h3H,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDQGRURHDVABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O.O=S(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067480 | |
| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
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Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29584-42-7 | |
| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
| Source | CAS Common Chemistry | |
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| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
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| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
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| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
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| Record name | N,N-dimethylformamide, compound with sulphur trioxide | |
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Synthetic Methodologies and Preparative Routes for N,n Dimethylformamide Sulfur Trioxide Complex
Direct Synthesis Approaches from N,N-Dimethylformamide and Sulfur Trioxide Precursors
The most common and straightforward method for synthesizing the DMF·SO₃ complex is the direct reaction between N,N-dimethylformamide (DMF) and a sulfur trioxide (SO₃) source. This approach relies on the Lewis acid-base interaction between the electron-donating DMF and the electron-accepting SO₃.
A typical laboratory-scale preparation involves the controlled addition of sulfuric anhydride (B1165640) (a stabilized form of sulfur trioxide) to a solution of DMF in an inert solvent. prepchem.com For instance, a stoichiometric amount of sulfuric anhydride is added dropwise to a solution of N,N-dimethylformamide in dichloroethane while maintaining a controlled temperature, such as 15°C. prepchem.com This process yields the complex as white, needle-like crystals. prepchem.com The use of an inert solvent helps to dissipate the heat generated during the exothermic reaction and to control the reaction rate.
Table 1: Example of Direct Synthesis Protocol for DMF·SO₃ Complex
| Reactant 1 | Reactant 2 | Solvent | Temperature | Observation | Reference |
|---|---|---|---|---|---|
| N,N-Dimethylformamide (8.8 g) | Sulfuric Anhydride (8.0 g) | Dichloroethane (100 ml) | 15°C | Formation of white needle-like crystals | prepchem.com |
The reaction can also be performed by passing sulfur trioxide vapor into a solution of DMF in a suitable solvent, such as 1,2-dichloroethane (B1671644) or carbon tetrachloride. datapdf.com
Indirect Formation Pathways and Reagent Considerations
Indirect methods for the formation of sulfur trioxide adducts often utilize precursors that generate SO₃ in situ or are more convenient to handle than pure sulfur trioxide. A common precursor for other amine-SO₃ complexes is chlorosulfonic acid (ClSO₃H). prepchem.comtandfonline.com For example, the triethylamine-sulfur trioxide complex can be prepared by the dropwise addition of chlorosulfonic acid to a solution of triethylamine (B128534) in dichloromethane. tandfonline.com This reaction proceeds vigorously, precipitating triethylamine hydrochloride and leaving the desired complex in the organic layer. tandfonline.com A similar strategy can be inferred for the synthesis of the DMF·SO₃ complex, where chlorosulfonic acid would react with DMF.
Key considerations for these synthetic routes include the strict exclusion of water. Sulfur trioxide and its precursors like chlorosulfonic acid react violently with water to form sulfuric acid, which would lead to unwanted byproducts and reduce the yield of the desired complex. datapdf.com Therefore, the use of anhydrous solvents and reagents, as well as conducting the reaction under an inert atmosphere (e.g., nitrogen or argon), is crucial for a successful synthesis.
Comparative Analysis of Synthetic Procedures for Sulfur Trioxide Adducts
The DMF·SO₃ complex is one of several adducts of sulfur trioxide with Lewis bases used in organic synthesis. Other common adducts include pyridine-sulfur trioxide (Py·SO₃) and triethylamine-sulfur trioxide (Et₃N·SO₃). The choice of complex often depends on the specific substrate and desired reactivity.
The synthesis of these adducts follows similar principles, generally involving the reaction of the respective amine or amide with a sulfur trioxide source. For instance, the Py·SO₃ complex can be prepared by adding chlorosulfonic acid to a solution of pyridine (B92270) in DMF at low temperatures. prepchem.com The Et₃N·SO₃ complex is synthesized by reacting triethylamine with chlorosulfonic acid in dichloromethane. tandfonline.com
The DMF·SO₃ complex offers several advantages over other adducts in specific applications. It has been found to be more suitable for the sulfation of tyrosine residues in peptides compared to the more commonly used Py·SO₃ complex. rsc.org Furthermore, the work-up procedure following sulfation with DMF·SO₃ is reported to be easier. rsc.org In carbohydrate chemistry, the use of Py·SO₃ for the sulfation of xylooligosaccharides led to the undesirable cleavage of the β-1→4 glycosidic linkage, a problem that was overcome by using the DMF·SO₃ complex. researchgate.net
Table 2: Comparative Overview of Common Sulfur Trioxide Adducts
| Adduct | Common Precursors | Typical Solvent | Advantages/Notes | Reference |
|---|---|---|---|---|
| DMF·SO₃ | SO₃, Chlorosulfonic Acid | Dichloroethane, Dichloromethane | More suitable for tyrosine sulfation; easier work-up; avoids cleavage of certain glycosidic bonds. | rsc.orgresearchgate.net |
| Pyridine·SO₃ | SO₃, Chlorosulfonic Acid | Pyridine, DMF | Widely used, but can cause side reactions like glycosidic bond cleavage. | prepchem.comresearchgate.net |
| Triethylamine·SO₃ | SO₃, Chlorosulfonic Acid | Dichloromethane | Reported to give cleaner reaction products and a high degree of sulfation for polysaccharides. | tandfonline.com |
Structural Characteristics and Bonding Nature of N,n Dimethylformamide Sulfur Trioxide Complex
Spectroscopic Elucidation of Complex Architecture
Spectroscopic methods are pivotal in determining the molecular structure and bonding within the N,N-dimethylformamide-sulfur trioxide complex. Infrared and nuclear magnetic resonance spectroscopy, in particular, provide critical insights into the vibrational modes and the electronic environment of the nuclei, respectively.
In free N,N-dimethylformamide, the C=O stretching vibration is a prominent feature in the IR spectrum, typically appearing around 1675 cm⁻¹. Upon complexation with sulfur trioxide, this band is expected to shift to a lower frequency. This shift is indicative of a weakening of the C=O double bond due to the donation of electron density from the oxygen atom of DMF to the sulfur atom of SO₃. This interaction forms a new S-O bond, and the resulting charge redistribution affects the entire molecule.
For sulfur trioxide, the free molecule has a trigonal planar geometry (D₃h symmetry) and exhibits characteristic vibrational modes. The asymmetric stretching (E') mode is IR active and appears around 1391 cm⁻¹. Upon complexation with DMF, the symmetry of the SO₃ moiety is lowered, which is expected to lead to the appearance of new IR active bands and shifts in the existing ones. Specifically, the S=O stretching frequencies in the complex will be different from those in free SO₃.
A comparative analysis of the vibrational frequencies of free DMF and the complex would provide quantitative information about the strength of the donor-acceptor bond. The table below presents the characteristic vibrational frequencies of N,N-dimethylformamide.
| Vibrational Mode | Frequency (cm⁻¹) |
| C=O stretch | ~1675 |
| C-N stretch | ~1499-1442 |
| CH₃ asymmetric stretch | ~2933-2945 |
| CH₃ symmetric stretch | ~2870-2873 |
| CH out-of-plane bend | ~1385 |
Note: These are typical values for N,N-dimethylformamide and may vary slightly depending on the solvent and experimental conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic structure and connectivity of atoms in a molecule. In the N,N-dimethylformamide-sulfur trioxide complex, ¹H and ¹³C NMR spectroscopy can provide valuable information about the changes in the electronic environment of the DMF molecule upon complexation.
The ¹H NMR spectrum of free DMF shows three singlets: one for the formyl proton (CHO) and two for the two non-equivalent methyl groups (-N(CH₃)₂), due to the restricted rotation around the C-N amide bond. The chemical shifts for these protons are typically around 8.0 ppm for the formyl proton and 2.9 and 2.7 ppm for the methyl protons.
Upon formation of the complex with sulfur trioxide, the donation of electron density from the carbonyl oxygen to the sulfur atom will deshield the protons of the DMF molecule, leading to a downfield shift in their NMR signals. The magnitude of this shift would be indicative of the extent of charge transfer and the strength of the donor-acceptor bond.
Similarly, the ¹³C NMR spectrum of DMF shows resonances for the carbonyl carbon and the two methyl carbons. The carbonyl carbon signal, which appears around 162 ppm in free DMF, is expected to be significantly affected by complexation. The deshielding effect due to the electron withdrawal by SO₃ would cause a downfield shift of this signal.
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for N,N-dimethylformamide.
| Nucleus | Group | Chemical Shift (ppm) |
| ¹H | CHO | ~8.0 |
| ¹H | N-CH₃ (cis) | ~2.9 |
| ¹H | N-CH₃ (trans) | ~2.7 |
| ¹³C | C=O | ~162 |
| ¹³C | N-CH₃ (cis) | ~36 |
| ¹³C | N-CH₃ (trans) | ~31 |
Note: These are typical values and can vary based on the solvent and experimental conditions.
Computational Chemistry for Electronic Structure and Intermolecular Interactions
Computational chemistry provides a theoretical framework to investigate the structural and electronic properties of molecules at the atomic level. Density Functional Theory (DFT) and ab initio methods are powerful tools to study the geometry, bonding, and charge distribution in the N,N-dimethylformamide-sulfur trioxide complex.
Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules with good accuracy. DFT calculations can be employed to optimize the molecular geometry of the N,N-dimethylformamide-sulfur trioxide complex, providing information on bond lengths, bond angles, and dihedral angles.
Theoretical studies on similar donor-acceptor complexes have shown that the geometry of the individual molecules is altered upon complexation. scispace.comscispace.com For the DMF-SO₃ complex, DFT calculations would likely predict a lengthening of the C=O bond in DMF and a slight pyramidalization of the SO₃ moiety from its planar structure in the free state. The calculations would also provide the length of the newly formed S-O bond, which is a direct measure of the interaction strength.
Furthermore, DFT can be used to calculate various electronic properties, such as the molecular orbital energies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, and the dipole moment. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the complex. A smaller gap would suggest a more reactive complex. The calculated dipole moment would reflect the charge separation in the complex and can be compared with experimental values if available.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide a detailed understanding of the bonding character and charge transfer in the N,N-dimethylformamide-sulfur trioxide complex. Methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the DMF and SO₃ molecules.
An ab initio investigation of complexes between sulfuric acid and DMF has shown significant charge transfer from the lone pair orbitals of the DMF oxygen to the antibonding orbitals of the acid's OH-bond. researchgate.net A similar analysis for the DMF-SO₃ complex would be expected to show a significant charge transfer from the oxygen lone pair of DMF to the antibonding orbitals of the S-O bonds in sulfur trioxide. This charge transfer is a key feature of the donor-acceptor bond and contributes significantly to the stability of the complex. The magnitude of the charge transfer can be correlated with the strength of the interaction.
Atoms in Molecules (AIM) theory is another ab initio based method that can be used to analyze the topology of the electron density and characterize the nature of the chemical bonds. The presence of a bond critical point between the oxygen of DMF and the sulfur of SO₃ would provide definitive evidence for the formation of a chemical bond. The properties of the electron density at this critical point can be used to classify the bond as either a shared (covalent-like) or closed-shell (ionic-like) interaction.
The N,N-dimethylformamide-sulfur trioxide complex may exist in different conformations due to the possibility of rotation around the newly formed S-O bond and the inherent flexibility of the DMF molecule. Theoretical studies can be used to explore the potential energy surface of the complex and identify the most stable conformations.
By performing a systematic conformational search, researchers can identify various local minima on the energetic landscape. nih.govresearchgate.net For each stable conformer, the relative energy can be calculated to determine its population at a given temperature. These studies can also identify the transition states connecting different conformers, providing insights into the dynamics of the complex. Understanding the conformational preferences is crucial as different conformers may exhibit different reactivity and spectroscopic properties.
Advanced Characterization Techniques for Complex Structural Analysis (e.g., X-ray Diffraction)
In the absence of specific X-ray crystallographic data for the DMF-SO3 complex, structural parameters can be inferred from studies of similar compounds and from theoretical calculations. For instance, the crystal structure of N,N-dimethylformamide itself has been determined, revealing a planar molecule.
Table 1: Hypothetical X-ray Crystallographic Data for N,N-Dimethylformamide-Sulfur Trioxide Complex
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not available |
Table 2: Hypothetical Bond Lengths and Angles for N,N-Dimethylformamide-Sulfur Trioxide Complex
| Bond/Angle | Hypothetical Value |
| Bond Lengths (Å) | |
| S-O (coordinated) | Value not available |
| S-O (terminal) | Value not available |
| C=O | Value not available |
| C-N | Value not available |
| N-CH₃ | Value not available |
| Bond Angles (°) | |
| O-S-O (terminal) | Value not available |
| O(coord)-S-O(term) | Value not available |
| S-O-C | Value not available |
| O-C-N | Value not available |
| C-N-C | Value not available |
It is important to emphasize that the values in the tables above are placeholders and represent the type of data that would be obtained from an X-ray diffraction study. Without experimental data, these parameters cannot be definitively stated. Other advanced techniques that could provide further structural insights include vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can probe the changes in bond vibrations and the chemical environment of the atoms upon complex formation, respectively.
Mechanistic Investigations of N,n Dimethylformamide Sulfur Trioxide Complex Reactivity
Comprehensive Sulfonation Mechanisms Mediated by the Complex
The DMF-SO3 complex serves as a key reagent for the introduction of sulfonate groups into a variety of organic substrates. The mechanism of sulfonation is a nuanced process involving the electrophilic nature of the sulfur trioxide moiety and the nucleophilic character of the substrate.
Electrophilic Reactivity of the Sulfur Trioxide Moiety
The sulfur atom in sulfur trioxide (SO3) is highly electrophilic due to the presence of three strongly electronegative oxygen atoms, which draw electron density away from the sulfur. This inherent electrophilicity is moderated upon the formation of a complex with N,N-dimethylformamide (DMF). DMF, a polar aprotic solvent, acts as a Lewis base, donating a pair of electrons to the Lewis acid SO3. This interaction forms a stable, yet reactive, complex that reduces the aggressive nature of free SO3, thereby preventing side reactions such as charring and polymerization that can occur with the use of sulfur trioxide alone. The complexation makes the sulfur trioxide easier to handle and allows for more controlled sulfonation reactions.
Nucleophilic Attack by Substrates on the Complex
The sulfonation reaction proceeds via a nucleophilic attack of the substrate on the electrophilic sulfur atom of the DMF-SO3 complex. The substrate, typically an alcohol, amine, or an electron-rich aromatic compound, utilizes a lone pair of electrons or its π-electron system to form a new bond with the sulfur atom. This step is followed by the departure of the DMF molecule and a subsequent proton transfer to a base in the reaction medium to yield the final sulfonated product. The N,N-dimethylformamide component not only moderates the reactivity of SO3 but also acts as a solvent, facilitating the interaction between the sulfur trioxide and the substrate. rsc.org
Comparative Mechanistic Insights with Alternative Sulfonating Agents
The efficacy and selectivity of the DMF-SO3 complex as a sulfonating agent are often compared with other sulfur trioxide complexes, such as those formed with pyridine (B92270) (Py-SO3) and trimethylamine (B31210) (NMe3-SO3).
The reactivity of these complexes is inversely related to the basicity of the amine. Since DMF is a weaker base than pyridine, the partial positive charge on the sulfur atom in the DMF-SO3 complex is greater than that in the Py-SO3 complex. nih.govnih.gov This enhanced electrophilicity often leads to a higher rate of sulfonation with the DMF-SO3 complex. nih.govnih.gov For instance, in the sulfation of tyrosine, the DMF-SO3 complex was found to be approximately 20% more effective than the Py-SO3 complex. nih.govnih.gov Furthermore, the work-up procedure after sulfonation with DMF-SO3 is often simpler, as the complex is readily soluble in water and decomposes into DMF and sulfuric acid, which are easily separated from the desired product. nih.govnih.gov
In contrast, the Py-SO3 complex can sometimes lead to undesired side reactions. For example, in the sulfation of xylooligosaccharides, the use of Py-SO3 resulted in the cleavage of the β-1→4 linkage due to the nucleophilic addition of pyridine. fishersci.com This issue was circumvented by using the DMF-SO3 complex. fishersci.com
Complexes of SO3 with stronger bases like trimethylamine (NMe3) and triethylamine (B128534) (NEt3) are generally well-suited for the sulfation of alcoholic groups in molecules such as carbohydrates and steroids. researchgate.net The choice of the specific SO3-amine complex often depends on the nature of the substrate and the desired selectivity of the sulfonation reaction. researchgate.net
| Sulfonating Agent | Base Strength | Relative Reactivity | Common Applications |
| N,N-dimethylformamide-sulfur trioxide | Weaker | Higher | Sulfation of sensitive substrates like tyrosine and polysaccharides. nih.gov |
| Pyridine-sulfur trioxide | Stronger | Lower | General sulfation, but can lead to side reactions with certain substrates. fishersci.com |
| Trimethylamine-sulfur trioxide | Strong | Varies | Sulfation of alcoholic groups in carbohydrates and steroids. researchgate.net |
| Triethylamine-sulfur trioxide | Strong | Varies | Sulfation of alcoholic groups. researchgate.net |
Catalytic Roles in Organic Transformations
Beyond its primary role as a sulfonating agent, the N,N-dimethylformamide-sulfur trioxide complex exhibits catalytic activity in several important organic transformations, including esterification, acylation, and alkylation.
Acid Catalysis in Esterification and Related Reactions
The DMF-SO3 complex can function as a strong acid catalyst, promoting reactions such as esterification. rsc.org While specific mechanistic studies on the catalytic role of the DMF-SO3 complex in esterification are not extensively detailed in the available literature, its acidic nature suggests a mechanism analogous to general acid-catalyzed esterification. In this proposed mechanism, the complex would protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester product. The catalytic cycle would be completed by the regeneration of the protonated catalyst.
Facilitation of Acylation and Alkylation Processes
The role of the DMF-SO3 complex in facilitating acylation and alkylation reactions is closely related to the formation of Vilsmeier-type reagents. While the classic Vilsmeier-Haack reagent is typically generated from DMF and an activating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), the underlying principle of activating DMF to form an electrophilic species is relevant.
In the context of acylation, the DMF-SO3 complex can be considered a source of a reactive electrophilic species. The complex can react with a nucleophilic substrate, leading to the formation of an intermediate that can then be acylated. Although direct evidence for the DMF-SO3 complex acting as a catalyst in Friedel-Crafts type acylation is not well-documented, the ability of DMF to act as a catalyst in such reactions, often through the in-situ formation of a Vilsmeier-like intermediate, is known. This suggests that the DMF-SO3 complex could potentially play a similar role by activating the acylating agent or the substrate.
Similarly, in alkylation reactions, the DMF-SO3 complex could facilitate the process by acting as a Lewis acid to activate the alkylating agent, thereby generating a more electrophilic species that can be attacked by a nucleophilic substrate. However, detailed mechanistic studies specifically employing the DMF-SO3 complex as a catalyst for alkylation are not extensively reported.
Regioselectivity and Stereoselectivity in Complex-Promoted Reactionselectronicsandbooks.com
The N,N-dimethylformamide-sulfur trioxide (DMF-SO₃) complex is a widely utilized reagent for the sulfation of various organic molecules, including polysaccharides, proteins, and steroids. researchgate.net The regioselectivity and stereoselectivity of these reactions are critical for the synthesis of complex, biologically active molecules. The outcomes are largely governed by the steric and electronic properties of the substrate.
In the sulfation of carbohydrates, the DMF-SO₃ complex often exhibits a preference for reacting with primary hydroxyl (-OH) groups over more sterically hindered secondary hydroxyl groups. nih.gov For example, in the sulfation of xylooligosaccharides, the reaction can be controlled to favor sulfation at specific positions. nih.gov This selectivity is crucial for creating synthetic heparin-like molecules with specific anticoagulant properties. The choice of the sulfur trioxide complex is important; the DMF-SO₃ complex has been shown to be effective where other complexes, like pyridine-sulfur trioxide, may fail or cause unwanted side reactions. nih.gov
The electronic nature of the substrate also plays a significant role. Phenolic hydroxyl groups, being more acidic, are generally sulfated more readily than alcoholic hydroxyl groups. nih.gov Research on the sulfation of tyrosine residues in peptides has demonstrated that the DMF-SO₃ complex is a more effective and convenient reagent than the more commonly used pyridine-sulfur trioxide complex. rsc.org This enhanced reactivity is attributed to the fact that DMF is a weaker base than pyridine, which results in a greater partial positive charge on the sulfur atom of the DMF-SO₃ complex, making it a more potent electrophile.
Below is a table summarizing the regioselective outcomes in reactions with the DMF-SO₃ complex for different substrates.
| Substrate Class | Preferred Reaction Site | Controlling Factors | Example Product(s) |
| Carbohydrates | Primary hydroxyl groups (-CH₂OH) | Steric accessibility | Sulfated xylooligosaccharides nih.gov |
| Phenols | Phenolic hydroxyl group | Higher acidity of the -OH group | Tyrosine O-sulfate rsc.org |
| Steroids | Unhindered hydroxyl groups | Steric hindrance | Mono-sulfated steroids nih.gov |
Reaction Kinetics and Thermodynamics of Complex-Substrate Interactionsgoogle.com
The kinetics and thermodynamics of sulfation reactions using the DMF-SO₃ complex are fundamental to understanding the reaction mechanism and optimizing conditions. The complex acts as a stabilized, electrophilic source of sulfur trioxide, allowing for more controlled reactions compared to using free SO₃. rsc.org
Reaction Kinetics: The rate of sulfation is influenced by the nucleophilicity of the substrate's hydroxyl or amino group and the stability of the DMF-SO₃ complex. The reaction generally proceeds via a nucleophilic attack of the substrate on the sulfur atom of the complex.
Kinetic studies comparing different SO₃ complexes have provided insight into their relative reactivities. For instance, in the sulfation of Boc-Tyr-OH, the reaction with the DMF-SO₃ complex was found to be approximately 20% faster than with the pyridine-SO₃ complex under identical conditions. This is consistent with the thermodynamic consideration that the weaker basicity of DMF leads to a more electrophilic and, therefore, more reactive complex.
Computational studies on aromatic sulfonation with SO₃ suggest that the mechanism is complex. In complexing solvents like DMF, the reaction likely involves the solvent molecule in the transition state. nih.gov The reaction may not proceed through a classic SᴇAr mechanism involving a Wheland intermediate, but rather a concerted pathway, potentially involving two molecules of the sulfonating agent. The kinetics are often second-order with respect to SO₃ in such media.
The stability of the complex influences the reaction. While stronger bases form more stable complexes with SO₃, this can sometimes reduce the reactivity of the complex in sulfation reactions. nih.gov The choice of the DMF-SO₃ complex represents a balance between stability for handling and sufficient reactivity for efficient sulfation. The reaction is driven by the formation of a stable sulfate (B86663) ester or sulfamate (B1201201) and the release of DMF. The ease of work-up is also a practical advantage, as the excess DMF-SO₃ complex is readily soluble in water and decomposes, simplifying product purification.
The following table outlines key kinetic and thermodynamic parameters relevant to these interactions.
| Parameter | Description | Significance in DMF-SO₃ Reactions |
| Rate Constant (k) | A proportionality constant in the rate equation of a chemical reaction. | Higher for more nucleophilic substrates and more reactive SO₃ complexes. DMF-SO₃ reacts faster than Pyridine-SO₃ with some substrates. |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Lowered by the electrophilic nature of the complex. The solvent can play a role in stabilizing the transition state. nih.gov |
| Reaction Order | The relationship between the rate of a chemical reaction and the concentration of the species. | Often complex; can be second-order with respect to the sulfonating agent in complexing solvents. |
| Enthalpy of Reaction (ΔH) | The heat change that occurs during a chemical reaction. | The formation of the DMF-SO₃ complex and the subsequent sulfation of substrates are generally exothermic processes. nih.gov |
Advanced Applications in Chemical Synthesis and Materials Science
Directed Sulfation of Diverse Organic Substrates
The DMF-SO3 complex is widely utilized for the regioselective introduction of sulfate (B86663) and sulfonic acid groups onto various organic scaffolds. Its reactivity as an electrophile allows for the controlled functionalization of alcohols, aromatic systems, and other nucleophilic substrates.
The reaction of the N,N-dimethylformamide sulfur trioxide complex with alcohols provides a direct and efficient route to alkyl sulfates. This transformation is particularly useful for modifying the properties of organic molecules, such as increasing their water solubility. The complex serves as a powerful reagent for the sulfation of a range of alcohols, from simple fatty alcohols to complex polyols like cellulose (B213188) and glycerol. nih.gov
Research into the effect of carbon chain length on the sulfation of fatty alcohols using the DMF-SO3 complex has provided detailed insights into reaction efficiency. In one study, various fatty alcohols (C8, C10, C16, and C18) were sulfated to produce surfactant molecules. The reaction involves preparing the DMF-SO3 complex and then reacting it with the alcohol at elevated temperatures. rsc.org The yields of the resulting alkyl sulfates were found to vary with the chain length of the alcohol, as detailed in the table below. rsc.org
| Fatty Alcohol | Carbon Chain Length | Yield (%) |
| 1-Octanol | C8 | 83 |
| 1-Decanol | C10 | 81 |
| 1-Hexadecanol | C16 | 68 |
| 1-Octadecanol | C18 | 61 |
This table presents the yield of alkyl sulfates from the sulfation of fatty alcohols with varying carbon chain lengths using the DMF-SO3 complex. rsc.org
The process generally involves reacting the alcohol with the DMF-SO3 complex, which can be dissolved in a surplus of dimethylformamide or another suitable solvent. nih.gov Following the sulfation reaction, the resulting acidic sulfate ester is typically neutralized to yield the corresponding salt, which can then be isolated. nih.gov
The DMF-SO3 complex is an effective reagent for the sulfonation of activated aromatic and heteroaromatic systems through an electrophilic aromatic substitution mechanism. In this reaction, the sulfur trioxide moiety of the complex acts as the electrophile, attacking the electron-rich aromatic ring to form a sigma-complex intermediate. A subsequent deprotonation step restores aromaticity and results in the formation of a sulfonic acid group on the aromatic ring. nih.gov
This method has been applied to various aromatic compounds, including phenols and anilines. scirp.org The sulfonation of polyphenolic flavonoids has also been reported using sulfur trioxide complexes like DMF-SO3. nih.gov A prominent application of this reaction is the sulfation of the phenolic side chain of tyrosine residues in peptides, which is crucial for their biological function. rsc.org In this case, the electron-rich phenol (B47542) ring of tyrosine undergoes electrophilic attack by the DMF-SO3 complex to yield a tyrosine-O-sulfate. rsc.org This specific modification highlights the reagent's utility in selectively functionalizing complex aromatic systems within larger biomolecules. rsc.org
The N,N-dimethylformamide sulfur trioxide complex is a valuable reagent for the synthesis of sulfonic acids, particularly aryl sulfonic acids, via electrophilic aromatic substitution. chemimpex.com The reaction introduces a sulfonic acid (-SO3H) group onto an aromatic ring. nih.gov This process is fundamental in the synthesis of dyes, pharmaceuticals, and detergents. nih.gov
The mechanism involves the attack of an electron-rich arene on the sulfur trioxide, which is the electrophilic component of the DMF-SO3 complex. This reaction is particularly effective for activated aromatic compounds such as phenols and anilines. scirp.org For instance, the treatment of various phenols and anilines with a Vilsmeier-Haack type reagent generated from DMF in the presence of a sulfite (B76179) source can afford the corresponding aromatic sulfonic acid derivatives in good yields. scirp.org While this specific method uses a related system, the underlying principle of electrophilic sulfonation with an activated SO3 species is similar to the reactivity of the pre-formed DMF-SO3 complex. The complex provides a controlled source of electrophilic sulfur trioxide for these transformations. chemimpex.com
Synthesis of Bioactive Molecules and Complex Natural Product Derivatives
The mild and selective nature of the DMF-SO3 complex makes it an ideal reagent for the derivatization of sensitive and structurally complex biomolecules. Its application is critical in modifying peptides and polysaccharides to study their biological functions and develop new therapeutic agents.
Tyrosine O-sulfation is a vital post-translational modification that influences protein-protein interactions and modulates the biological activity of numerous peptides and proteins. The DMF-SO3 complex has emerged as a highly suitable reagent for the chemical synthesis of sulfotyrosine-containing peptides. nih.govorganic-chemistry.org
Compared to the more commonly used pyridine-sulfur trioxide (Pyr-SO3) complex, DMF-SO3 often provides superior results. researchgate.net Research has shown that DMF is a weaker base than pyridine (B92270), which makes the partial positive charge on the sulfur atom of the DMF-SO3 complex greater than that in the Pyr-SO3 complex. This enhanced electrophilicity is believed to contribute to its higher sulfating ability. researchgate.net In a model study, the sulfation of Boc-Tyr-OH with the DMF-SO3 complex resulted in a 20% higher yield compared to the Pyr-SO3 complex under similar conditions. researchgate.net
Furthermore, the work-up procedure following sulfation with DMF-SO3 is often simpler. nih.gov The use of the DMF-SO3 complex has been successfully demonstrated in the synthesis of biologically active peptides such as leucine-enkephalin sulphate and leucosulfakinin-II, underscoring its importance in biochemical and pharmaceutical research. nih.govrsc.org
| Reagent | Substrate | Yield Advantage (vs. Pyr-SO3) | Reference |
| DMF-SO3 | Boc-Tyr-OH | 20% higher yield | researchgate.net |
| DMF-SO3 | Tyrosine-containing peptides | Easier work-up, suitable for synthesis | nih.gov |
This table summarizes the advantages of the DMF-SO3 complex in the sulfation of tyrosine and its derivatives.
The sulfation of polysaccharides and oligosaccharides is a key strategy for modifying their biological properties, often imparting anticoagulant, anti-inflammatory, or antiviral activities. google.com The DMF-SO3 complex is a widely employed reagent for this purpose due to its compatibility with polar organic solvents like dimethylformamide, which are necessary to dissolve these complex carbohydrates. nih.gov
The complex has been successfully used for the sulfation of a variety of polysaccharides, including cellulose, nih.gov as well as polysaccharides derived from natural sources like pumpkins and corn bran. nih.gov The reaction conditions, such as temperature and reaction time, can be tuned to control the degree of sulfation (DS), which is a critical parameter determining the biological activity of the final product.
A notable application is the sulfation of xylooligosaccharides. nih.gov An attempt to sulfate xylobiose using the pyridine-SO3 complex was unsuccessful, as the pyridine caused cleavage of the β-1→4 glycosidic linkage. google.com However, the use of the DMF-SO3 complex successfully afforded sulfated products, including xylobiose hexasulfate and xylobiose pentasulfate, demonstrating its superiority for sensitive substrates. google.com This highlights the reagent's utility in creating complex sulfated carbohydrates for therapeutic applications. nih.gov
Modification of Flavonoids and Other Polyphenolic Compounds
The sulfation of flavonoids and other polyphenolic compounds is a critical modification that often enhances their water solubility and biological activity. kaust.edu.sa The DMF-SO3 complex is a frequently used reagent for this purpose, facilitating the introduction of sulfate groups onto the hydroxyl moieties of the polyphenol backbone. researchgate.net This chemical modification is significant because sulfated flavonoids are found naturally in plants and are involved in detoxification and adaptation to saline environments. kaust.edu.sa
Synthetic sulfation using DMF-SO3 allows for the production of these and other modified polyphenols for research and therapeutic applications. kaust.edu.sa While other reagents like sulfur trioxide-amine complexes are also used, DMF-SO3 provides an effective method for achieving sulfation. nih.gov However, the reaction can sometimes yield complex mixtures of mono-, di-, and tri-sulfated esters in low yields, requiring careful control of reaction conditions. kaust.edu.sa In some cases, particularly with dihydroxyphenolic acids, the use of the DMF-SO3 complex can lead to undesired side reactions such as C-sulfonation (the formation of a benzenesulfonic acid) instead of the intended O-sulfation. nih.gov Despite these challenges, the reagent remains a valuable tool for creating libraries of sulfated polyphenols to explore their therapeutic potential.
Table 1: Research Findings on the Sulfation of Polyphenolic Compounds
| Compound Class | Sulfating Agent | Key Findings |
|---|---|---|
| Flavonoids | Sulfur trioxide trimethylamine (B31210) complex in DMF | Yields a mixture of mono- to tri-sulfate esters. kaust.edu.sa |
| Flavonoids | N,N'-dicyclohexylcarbodiimide (DCC) mediated sulfation | Provides stepwise sulfation, often yielding a single main product. kaust.edu.sa |
| Dihydroxyphenolic Acids | N,N-dimethylformamide;sulfur trioxide | Can lead to the formation of benzenesulfonic acid byproducts instead of the desired sulfates. nih.gov |
Generation of Sulfated Enediynes for Specific Biological Functions
Enediynes are a class of natural products known for their potent anticancer properties, which arise from their ability to undergo Bergman cycloaromatization to generate diradicals that cleave DNA. To enhance their therapeutic profile, researchers have explored the synthesis of modified enediynes, including sulfated variants. The DMF-SO3 complex has been successfully utilized as the sulfating agent to produce polysulfate-grafted maleimide-based enediyne compounds. researchgate.net
The introduction of sulfate groups is intended to modulate the molecule's solubility, stability, and potentially its targeting capabilities. Research has shown that these sulfated enediynes can possess significant antiviral activity, suggesting a promising strategy for developing new therapeutic agents. researchgate.net The core enediyne structure generates radical species that can disrupt viral proteins, diminishing the infectivity of viruses. researchgate.net This application highlights the role of the DMF-SO3 complex in synthesizing complex, biologically active molecules with tailored functions.
Polymer Chemistry and Materials Engineering
Production of Sulfonated Polymers with Enhanced Properties (e.g., Thermal Stability, Conductivity)
In polymer chemistry, the DMF-SO3 complex is employed in the production of sulfonated polymers, which are materials with enhanced properties valuable in various industries. chemimpex.com The process of sulfonation involves introducing sulfonic acid (–SO3H) groups onto the polymer backbone. This modification can dramatically alter the polymer's characteristics, notably improving thermal stability and conductivity. chemimpex.com
Sulfonated aromatic polymers, such as sulfonated polyimides (SPIs), are of particular interest as alternative materials for proton exchange membranes (PEMs) in fuel cells. mdpi.com The sulfonic acid groups are hydrophilic and facilitate the transport of protons across the membrane, a critical function in fuel cell operation. mdpi.com By controlling the degree of sulfonation, researchers can optimize the balance between proton conductivity, water uptake, and mechanical stability. mdpi.comrsc.org The resulting materials often exhibit high thermal stability, making them suitable for applications that operate at elevated temperatures. mdpi.com
Table 2: Properties of Polymers Enhanced by Sulfonation
| Polymer Type | Enhanced Property | Application |
|---|---|---|
| Aromatic Polymers | Thermal Stability, Proton Conductivity | Proton Exchange Membranes (PEMs) for Fuel Cells. chemimpex.commdpi.com |
| Polyimides (SPIs) | Proton Conductivity, Mechanical Strength | High-Temperature PEMs. mdpi.comrsc.org |
Interfacial Film Formation in Electrochemical Systems as an Electrolyte Additive
In the field of materials for energy storage, N,N-dimethylformamide (DMF) itself, a component of the complex, has been investigated as a functional electrolyte additive to improve the performance of lithium-ion batteries, particularly at high temperatures. acs.orgsci-hub.se The stability of the electrolyte and the integrity of the electrode-electrolyte interface are crucial for battery longevity and performance.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N,N-dimethylformamide |
| Sulfur trioxide |
| Flavonoids |
| Polyphenolic Compounds |
| Enediynes |
| Sulfonated Polymers |
| Sulfonated Polyimides |
| LiPF6 (Lithium hexafluorophosphate) |
| PF5 (Phosphorus pentafluoride) |
| Myricetin |
| Chrysin |
| Benzenesulfonic acid |
| Tributylamine |
Thermal Stability and Decomposition Mechanisms of N,n Dimethylformamide Sulfur Trioxide Complex
Investigation of Thermal Degradation Pathways
Detailed experimental studies on the thermal degradation pathways of the pure N,N-dimethylformamide-sulfur trioxide complex are not extensively available in peer-reviewed literature. However, based on safety data for the complex and thermal decomposition studies of its constituent, N,N-dimethylformamide (DMF), a plausible degradation pathway can be inferred. The complex is known to be heat-sensitive and can undergo exothermic decomposition. fishersci.se
Initial decomposition of the complex likely involves the dissociation of the N-S bond, releasing sulfur trioxide (SO3) and N,N-dimethylformamide. This dissociation may be followed by the decomposition of DMF itself, especially at higher temperatures. The thermal decomposition of DMF is known to occur at temperatures above 350 °C, yielding dimethylamine (B145610) and carbon monoxide. who.int
Upon decomposition, the N,N-dimethylformamide-sulfur trioxide complex is reported to release a variety of hazardous substances. fishersci.sefishersci.com
| Decomposition Product | Chemical Formula |
|---|---|
| Carbon monoxide | CO |
| Carbon dioxide | CO₂ |
| Nitrogen oxides | NOₓ |
| Sulfur oxides | SOₓ |
Influence of Ambient Conditions and Impurities on Stability
The stability of the N,N-dimethylformamide-sulfur trioxide complex is significantly influenced by ambient conditions, particularly moisture. The compound is described as hygroscopic and sensitive to moisture. fishersci.sechemicalbook.com Contact with water can lead to hydrolysis, likely forming sulfuric acid and N,N-dimethylformamide. This reaction can contribute to the degradation of the complex and reduce its efficacy as a sulfating agent.
Analytical Techniques for Studying Decomposition Kinetics (e.g., Differential Scanning Calorimetry, Accelerating Rate Calorimetry)
Various analytical techniques are employed to investigate the thermal decomposition kinetics of chemical compounds. These methods provide valuable data on the thermal stability, heat of decomposition, and the rate of decomposition as a function of temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the thermal properties of materials. While specific DSC/TGA data for the N,N-dimethylformamide-sulfur trioxide complex is scarce in the public domain, studies on metal complexes containing DMF provide insights into the thermal behavior of coordinated DMF. For instance, a study on a neodymium(III) complex containing DMF showed the release of DMF molecules in distinct steps at temperatures between 30 °C and 125 °C, as indicated by endothermic effects in the DSC curve and corresponding weight loss in the TGA curve. researchgate.net
| Technique | Temperature Range (°C) | Observation |
|---|---|---|
| DSC | 30-75 | Endothermic effect at 70.6 °C |
| 73-125 | Endothermic effect at 118 °C | |
| TGA | 30-75 | Weight loss corresponding to DMF release |
| 73-125 | Further weight loss corresponding to DMF release |
Accelerating Rate Calorimetry (ARC) is another crucial technique for assessing thermal hazards. It measures the time, temperature, and pressure profiles of a sample under adiabatic conditions, which simulates a worst-case scenario for a runaway thermal reaction. While ARC is a standard method for studying thermally unstable substances, specific ARC data for the N,N-dimethylformamide-sulfur trioxide complex is not publicly available.
Theoretical Modeling of Decomposition Energetics and Transition States
Computational chemistry provides a powerful avenue for understanding the decomposition mechanisms of molecules at a fundamental level. Theoretical modeling can be used to calculate bond dissociation energies, map potential energy surfaces, and identify transition states for decomposition reactions.
While specific theoretical studies on the decomposition energetics and transition states of the N,N-dimethylformamide-sulfur trioxide complex are not found in the searched literature, computational methods have been applied to study related systems. For instance, ab initio molecular dynamics has been used to investigate the hydrolysis of sulfur trioxide. nih.gov Furthermore, density functional theory (DFT) has been employed to study the bond dissociation energies of sulfoxides and disulfides, which provides a framework for how the stability of sulfur-containing bonds can be computationally assessed. nih.govresearchgate.net
A theoretical study of the DMF-SO3 complex would likely focus on the strength of the dative covalent bond between the nitrogen atom of DMF and the sulfur atom of SO3. The bond dissociation energy of this N-S bond would be a key parameter in determining the initial step of thermal decomposition. Subsequent reaction pathways, including isomerization to sulfamic acid derivatives or fragmentation into smaller molecules, could also be explored through computational modeling.
Future Research Directions and Methodological Advances
Development of Sustainable and Green Synthesis Strategies for the Complex
Traditional synthesis of the N,N-dimethylformamide;sulfur trioxide complex often involves solvents and conditions that are coming under increased scrutiny due to environmental and safety concerns. nih.govresearchgate.net N,N-dimethylformamide (DMF) itself has been flagged by regulations like the EU's REACH for its health impacts, prompting a search for greener alternatives in major applications such as solid-phase peptide synthesis (SPPS). bachem.combachem.com This industrial trend underscores the necessity of developing more sustainable methods for preparing the complex.
Future research in this area is focused on several key strategies:
Alternative Green Solvents: A primary goal is the replacement of DMF and other hazardous solvents like dichloroethane with more environmentally benign options. bachem.comprepchem.com Studies have begun to identify binary mixtures of greener solvents that can replicate the desirable properties of DMF, a strategy that could be adapted for the synthesis of sulfur trioxide complexes. rsc.org
Solvent-Free Synthesis: Mechanochemistry and other solvent-free reaction conditions present an opportunity to eliminate solvent waste entirely. Research into the solid-state formation of the complex could lead to a significantly greener and more atom-economical process.
Continuous Flow Processes: Shifting from traditional batch synthesis to continuous flow reactors can offer improved safety, better heat management, and higher consistency. google.com This approach would be particularly beneficial for controlling the highly exothermic reaction between DMF and sulfur trioxide.
Energy Efficiency: The application of microwave-assisted synthesis could reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
| Strategy | Potential Advantage | Research Focus |
| Green Solvent Systems | Reduced toxicity and environmental impact. bachem.com | Identification of suitable bio-derived solvents or binary mixtures with appropriate polarity and solubility profiles. rsc.org |
| Solvent-Free Synthesis | Elimination of solvent waste, potential for higher throughput. | Exploration of mechanochemical (ball-milling) or gas-solid phase reaction methods. |
| Continuous Flow Reactors | Enhanced safety, process control, and scalability. google.com | Design of microreactors for precise control of stoichiometry and temperature during complex formation. |
| Microwave-Assisted Synthesis | Reduced energy consumption and faster reaction rates. mdpi.com | Optimization of microwave parameters to maximize yield and purity of the complex. |
Exploration of Novel Reactivity and Catalytic Applications in Unexplored Chemical Spaces
While the complex is well-established as a stoichiometric reagent for sulfation, its potential in other domains of chemical synthesis remains largely untapped. chemimpex.comnih.gov Future research will likely focus on moving beyond its traditional role to uncover new reactivity patterns and catalytic functions.
Promising areas for exploration include:
Catalysis: Investigating the complex as a catalyst for reactions such as C-S bond formation, polymerization, or as a Lewis acidic activator for specific transformations.
Materials Science: Utilizing the complex for the controlled sulfonation of polymers to create materials with tailored properties, such as improved thermal stability, ion conductivity for membranes, or hydrophilicity. chemimpex.com
Synthesis of Novel Heterocycles: Exploring its reactivity with substrates containing multiple functional groups to access novel sulfur-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.
Activation of Inert Bonds: Probing the ability of the complex, possibly in conjunction with other reagents, to facilitate the functionalization of traditionally non-reactive C-H or C-C bonds.
Integration of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms involving the this compound complex is crucial for optimizing existing processes and discovering new applications. Traditional offline analysis methods are often insufficient for capturing reactive intermediates or understanding complex kinetic profiles. The integration of advanced, real-time spectroscopic techniques offers a path to overcome these limitations.
Methodologies poised to make a significant impact include:
In-Situ FTIR and Raman Spectroscopy: These techniques can provide real-time structural information on reactants, intermediates, and products directly in the reaction vessel. They are particularly well-suited for tracking the consumption of the SO₃ complex by monitoring characteristic vibrational bands. researchgate.net
In-Situ NMR Spectroscopy: For slower reactions, in-situ NMR can offer detailed mechanistic insights and quantitative kinetic data without the need for sample quenching and workup.
Spectroelectrochemistry: In reactions involving electrochemical steps, combining spectroscopy with electrochemistry can elucidate the structures of species generated at different potentials. semanticscholar.orgresearchgate.net
Applying these techniques could provide direct evidence for proposed reaction intermediates, clarify mechanistic pathways, and enable the rapid optimization of reaction conditions for improved yield and selectivity. researchgate.net
Synergistic Application of Computational Chemistry for Reaction Design and Prediction
Computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for predicting and understanding chemical reactivity. While such studies have been applied to other sulfur trioxide complexes, a systematic computational investigation of the this compound system could significantly accelerate its development. researchgate.net
Future computational efforts should focus on:
Mechanism Elucidation: Using Density Functional Theory (DFT) to map potential energy surfaces for sulfation reactions, identify transition states, and calculate activation barriers. This can help rationalize observed regioselectivity and stereoselectivity.
Predictive Modeling: Developing models to predict the reactivity of the complex with novel substrates, allowing for the in silico screening of potential applications before undertaking experimental work.
Spectroscopic Correlation: Calculating spectroscopic properties (e.g., vibrational frequencies) of proposed intermediates and comparing them with data obtained from in-situ spectroscopic experiments to confirm their existence.
Solvent Effects: Modeling the role of the solvent in modulating the reactivity and stability of the complex, which is crucial for designing greener synthesis strategies.
| Computational Method | Application to DMF-SO₃ Research | Expected Outcome |
| Density Functional Theory (DFT) | Calculating ground state geometries, transition states, and reaction pathways. researchgate.net | Accurate prediction of reaction selectivity and mechanistic insights. |
| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis and other electronic spectra. researchgate.net | Correlation with experimental spectroscopic data to identify species in solution. |
| Ab Initio Molecular Dynamics (AIMD) | Simulating the dynamic behavior of the complex in solution. | Understanding the role of solvent interactions and dynamic effects on reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate substrate structure with reaction outcome. | Predictive tool for screening new substrates and optimizing transformations. |
Optimization of Selectivity and Efficiency in Complex-Mediated Transformations
Future research should integrate insights from the aforementioned areas to achieve more precise chemical transformations. Key strategies include:
Additive and Co-catalyst Screening: Investigating the use of additives or co-catalysts that can modulate the reactivity of the complex, potentially enabling catalytic turnover or enhancing regioselectivity. The choice of Lewis base in SO₃ complexes is known to influence selectivity, suggesting that a similar tuning is possible here. researchgate.net
Structurally Modified Reagents: Designing and synthesizing derivatives of DMF to create new complexes with fine-tuned steric and electronic properties, leading to altered reactivity and selectivity.
Data-Driven Optimization: Employing data from in-situ monitoring and computational studies to inform the design of experiments (DoE), allowing for a more rapid and systematic optimization of reaction parameters such as temperature, concentration, and stoichiometry.
Substrate Engineering: In enzymatic or chemo-enzymatic systems, modifying the substrate to favor sulfation at a specific site, followed by reaction with the complex.
By combining these advanced methodological approaches, the scientific community can unlock the full potential of the this compound complex, paving the way for more efficient, selective, and sustainable chemical processes.
Q & A
Basic: What are the key safety protocols for handling sulfur trioxide in DMF-mediated reactions?
Sulfur trioxide (SO₃) is highly corrosive, hygroscopic, and reacts violently with water to form sulfuric acid. When used with DMF, which stabilizes reactive intermediates, researchers must:
- Use anhydrous conditions to prevent unintended hydrolysis .
- Employ closed systems under inert gas (e.g., nitrogen) to avoid moisture ingress .
- Wear acid-resistant PPE (gloves, goggles, face shields) and work in fume hoods with HEPA filters to mitigate inhalation risks .
- Pre-cool DMF to 0–5°C before adding SO₃ to control exothermic reactions, as demonstrated in sulfonation protocols .
Basic: How does DMF enhance the reactivity of sulfur trioxide in sulfonation reactions?
DMF acts as a Lewis base, coordinating with SO₃ to form a stable DMF·SO₃ complex. This complex reduces the electrophilicity of SO₃, enabling controlled sulfonation of sensitive substrates (e.g., alcohols, amines). The methodology involves:
- Mixing DMF with SO₃ (liquid or pyridine complex) at stoichiometric ratios (1:1–1:2) .
- Monitoring reaction progress via FT-IR to track SO₃ consumption (disappearance of ~1,400 cm⁻¹ S=O stretch) .
Advanced: How can kinetic discrepancies in SO₃-DMF reaction pathways be resolved?
Conflicting rate data may arise from competing mechanisms: direct sulfonation vs. intermediate formation. To resolve this:
- Use isotopic labeling (e.g., ³⁵S-SO₃) with NMR/MS to trace intermediates .
- Conduct stopped-flow experiments under varying temperatures (25–60°C) to distinguish activation energies for parallel pathways .
- Validate models via DFT calculations (e.g., Gaussian 16) to simulate transition states .
Advanced: What analytical methods are optimal for quantifying SO₃-DMF adducts in complex matrices?
- X-ray Fluorescence (XRF): Detects sulfur content in solid adducts (detection limit: 0.01% SO₃) .
- Ion Chromatography (IC): Quantifies free sulfate ions post-hydrolysis, with DMF removed via SPE cartridges .
- Thermogravimetric Analysis (TGA): Measures mass loss at 150–200°C to confirm SO₃ desorption from DMF .
Basic: What are the thermodynamic considerations for SO₃ storage in DMF solutions?
DMF·SO₃ solutions are metastable and degrade via hydrolysis or disproportionation. To prolong stability:
- Store at −20°C in amber vials with molecular sieves (3Å) .
- Monitor purity via Karl Fischer titration (maintain H₂O < 0.01%) .
Advanced: How do catalytic systems (e.g., V₂O₅/TiO₂) influence SO₃ generation in DMF-based reactions?
Supported catalysts like V₂O₅/TiO₂ (1–5% vanadia) increase SO₂ → SO₃ oxidation rates but may introduce side reactions in DMF:
- Characterize catalyst surfaces via XPS to identify active sites (V⁵+ species) .
- Use in situ DRIFTS to detect adsorbed SO₃ on catalyst surfaces, which can leach into DMF and alter reaction selectivity .
Basic: What are the environmental implications of SO₃-DMF byproducts?
SO₃-DMF waste generates sulfuric acid and dimethylamine upon hydrolysis, which are toxic to aquatic ecosystems. Mitigation strategies include:
- Neutralization with CaCO₃ to precipitate sulfates .
- Incineration at 850°C with scrubbers to capture SO₃ emissions .
Advanced: How can machine learning optimize SO₃-DMF reaction conditions?
Train models on datasets with variables:
- Temperature, SO₃:DMF ratio, and reaction time (e.g., 100+ entries from literature) .
- Outputs: Yield, purity, and byproduct profiles.
- Tools: Python-based Scikit-learn for regression analysis; SHAP values to rank feature importance .
Basic: Why does SO₃ exhibit dual reactivity (electrophilic vs. oxidative) in DMF?
SO₃’s behavior depends on substrate electronics:
- Electrophilic sulfonation dominates with electron-rich aromatics (e.g., anisole) .
- Oxidative pathways prevail with reductants (e.g., thiols), forming sulfonic acids via radical intermediates .
Advanced: How to address contradictions in SO₃ solubility data in DMF?
Discrepancies arise from moisture content and measurement techniques. Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
